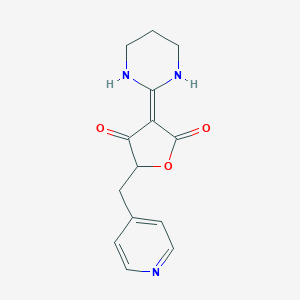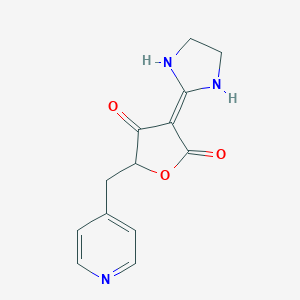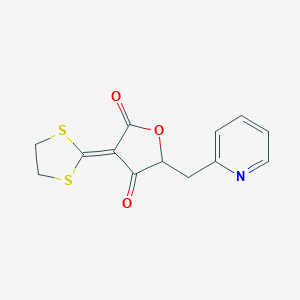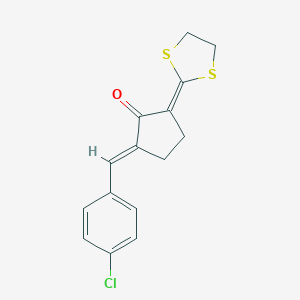
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)-9(10H)-anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)-9(10H)-anthracenone is a synthetic organic compound with a molecular formula of C24H16Cl2O3. It is commonly known as DMAPA, and it has been widely used in scientific research due to its unique properties. DMAPA is an anthracene derivative that has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of DMAPA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMAPA has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and transcription. DMAPA has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
DMAPA has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, and it has been found to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. DMAPA has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, DMAPA has been found to have antioxidant and anti-inflammatory activity, and it has been found to protect against oxidative stress and inflammation.
実験室実験の利点と制限
DMAPA has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its fluorescent properties. However, DMAPA also has some limitations, including its toxicity and its potential for non-specific binding to biomolecules.
将来の方向性
There are several future directions for the research on DMAPA. One direction is the development of new drugs based on DMAPA for the treatment of cancer and viral infections. Another direction is the development of biosensors and diagnostic tools based on DMAPA for the detection of various analytes. Additionally, further research is needed to fully understand the mechanism of action of DMAPA and its potential for use in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, DMAPA is a synthetic organic compound with significant biochemical and physiological effects. It has been widely used in scientific research due to its unique properties, and it has been found to have antitumor, antiviral, and antibacterial activity. DMAPA has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of DMAPA for use in various areas of research.
合成法
DMAPA can be synthesized using various methods, including Friedel-Crafts acylation, Suzuki coupling, and Sonogashira coupling. The most common method for synthesizing DMAPA is Friedel-Crafts acylation, which involves the reaction of 1,5-dichloroanthraquinone with 4-methoxyphenylacetic acid in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction yields DMAPA as a yellow solid with a melting point of 305-307°C.
科学的研究の応用
DMAPA has been widely used in scientific research due to its unique properties. It has been found to have antitumor, antiviral, and antibacterial activity, and it has been used in the development of new drugs for cancer and viral infections. DMAPA has also been used as a fluorescent probe for the detection of DNA, RNA, and proteins, and it has been used in the development of biosensors for the detection of various analytes.
特性
分子式 |
C21H14Cl2O3 |
|---|---|
分子量 |
385.2 g/mol |
IUPAC名 |
1,5-dichloro-10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H14Cl2O3/c1-26-13-10-8-12(9-11-13)21(25)15-5-3-6-16(22)18(15)20(24)14-4-2-7-17(23)19(14)21/h2-11,25H,1H3 |
InChIキー |
XGAIFESAYXLYSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)O |
正規SMILES |
COC1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(=O)C4=C2C(=CC=C4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)






![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-methylphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B290111.png)


![(5E)-2-(1,3-dithiolan-2-ylidene)-5-[(3-methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B290114.png)

![N-[4-chloro-2-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B290118.png)
![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)